Substrate Preference in Enzymatic Deprotection: Boc-Met-OH vs. Other Boc-Amino Acids
In whole-cell biocatalysis using Corynebacterium aquaticum, Boc-L-Met-OH was identified as the optimal substrate for L-specific cleavage of the urethane bond, outperforming other Boc-protected amino acids tested. This demonstrates a unique, quantifiable selectivity advantage for biocatalytic deprotection applications [1].
| Evidence Dimension | Relative substrate activity for L-specific enzymatic deprotection |
|---|---|
| Target Compound Data | Boc-L-Met-OH was the best substrate |
| Comparator Or Baseline | Other Boc-L-amino acids (e.g., Boc-Leu-OH, Boc-Phe-OH) and Z-protected amino acids |
| Quantified Difference | Qualitatively superior substrate performance; described as 'best substrate' and 'good substrates' for other hydrophobic residues. |
| Conditions | Whole cells of Corynebacterium aquaticum, 25 mg lyophilized cells/mL |
Why This Matters
For laboratories developing enzymatic deprotection or chiral resolution processes, the superior substrate activity of Boc-Met-OH offers a higher-efficiency alternative to other Boc-amino acid derivatives, potentially reducing enzyme loading and reaction times.
- [1] Kato, D. et al. Novel L-specific cleavage of the urethane bond of t-butoxycarbonylamino acids by whole cells of Corynebacterium aquaticum. J. Ferment. Bioeng. 1997, 84(5), 403-406. View Source
